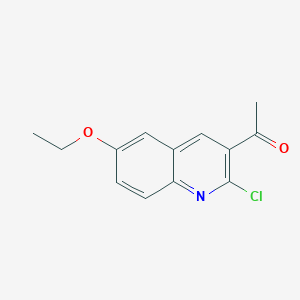
1-(2-Chloro-6-ethoxyquinolin-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Chloro-6-ethoxyquinolin-3-yl)ethanone is a useful research compound. Its molecular formula is C13H12ClNO2 and its molecular weight is 249.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(2-Chloro-6-ethoxyquinolin-3-yl)ethanone is an organic compound with promising biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Composition
- Molecular Formula : C₁₃H₁₂ClNO₂
- Molecular Weight : 251.71 g/mol
- Structural Features : The compound features a quinoline ring system with an ethoxy group and a chloro substituent, which are crucial for its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains and fungi. The mechanism of action appears to involve the inhibition of key enzymes responsible for microbial growth.
Anticancer Activity
This compound has been evaluated for its anticancer potential through various in vitro and in vivo studies. Key findings include:
- Inhibition of Kinases : Molecular docking studies suggest that this compound can effectively bind to specific kinases involved in cancer progression, potentially inhibiting their activity.
- Cell Viability Assays : In cell line studies, this compound has demonstrated a dose-dependent reduction in cell viability in several cancer types, indicating its potential as a therapeutic agent.
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes that are critical for cancer cell survival and proliferation.
- Molecular Interactions : Its quinoline structure allows for effective interactions with DNA and proteins involved in cellular signaling pathways.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is useful to compare it with similar quinoline derivatives:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(2-Chloroquinolin-3-yl)ethanone | C₁₃H₉ClN₁O | Lacks ethoxy group; simpler structure |
| 1-(2-Chloro-6-methylquinolin-3-yl)ethanone | C₁₃H₉ClN₁O | Methyl substitution instead of ethoxy |
| 1-(2-Chloro-7-methoxyquinolin-3-yl)ethanone | C₁₃H₉ClN₁O₂ | Methoxy group at position 7; different biological profile |
This table highlights how variations in substituents can influence the chemical behavior and biological activity of quinoline derivatives.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- Antimicrobial Testing : A study reported that the compound displayed significant inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) lower than those for standard antibiotics.
- Anticancer Efficacy : In a study involving human cancer cell lines, treatment with varying concentrations of the compound resulted in a notable decrease in cell proliferation rates compared to control groups.
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates and improved survival outcomes, supporting its potential as an anticancer agent.
Properties
Molecular Formula |
C13H12ClNO2 |
|---|---|
Molecular Weight |
249.69 g/mol |
IUPAC Name |
1-(2-chloro-6-ethoxyquinolin-3-yl)ethanone |
InChI |
InChI=1S/C13H12ClNO2/c1-3-17-10-4-5-12-9(6-10)7-11(8(2)16)13(14)15-12/h4-7H,3H2,1-2H3 |
InChI Key |
QRGUETCHAPLNFI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=CC(=C(N=C2C=C1)Cl)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















